Head-to-Head Comparison: Trecovirsen vs. AZT in HIV-1 Replication Inhibition in T-Cell Line
In a direct comparative study conducted over 28 days in an HIV-1-infected T-cell line, Trecovirsen sodium (GEM91) demonstrated antiviral potency at a lower concentration compared to zidovudine (AZT) [1].
| Evidence Dimension | HIV-1 replication inhibition concentration required for complete viral suppression |
|---|---|
| Target Compound Data | 2 μM GEM91 (Trecovirsen sodium) achieved complete inhibition (>99%) of HIV-1 replication |
| Comparator Or Baseline | 5 μM AZT (3'-azido-3'-deoxythymidine) required for equivalent effect |
| Quantified Difference | Trecovirsen was 2.5-fold more potent on a molar concentration basis (2 μM vs. 5 μM) or equipotent at 2.5x lower concentration |
| Conditions | HIV-1-infected T-cell line, 28-day treatment duration, in vitro cell culture assay |
Why This Matters
This direct head-to-head comparison provides procurement-relevant evidence that Trecovirsen sodium achieves complete viral suppression at a 2.5-fold lower molar concentration than the established clinical standard AZT in the same experimental system, supporting its selection as a potent reference ASO for HIV antiviral research.
- [1] Lisziewicz J, Sun D, Metelev V, Zamecnik P, Gallo RC, Agrawal S. Antisense oligodeoxynucleotide phosphorothioate complementary to Gag mRNA blocks replication of human immunodeficiency virus type 1 in human peripheral blood cells. Proc Natl Acad Sci U S A. 1994 Aug 16;91(17):7942-7946. View Source
